2-(4-Methoxyphenyl)-7-methyl-1H-indole
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Overview
Description
2-(4-Methoxyphenyl)-7-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a methoxy group at the 4-position and a methyl group at the 7-position on the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-7-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This method requires the use of an acyl chloride and a Lewis acid catalyst, followed by reduction with zinc amalgam in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-7-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Another compound with a methoxyphenyl group, used in the synthesis of Schiff base derivatives.
4-Methoxyamphetamine: A compound with a methoxy group on the phenyl ring, known for its psychoactive properties.
Uniqueness
2-(4-Methoxyphenyl)-7-methyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62613-57-4 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-7-methyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-4-3-5-13-10-15(17-16(11)13)12-6-8-14(18-2)9-7-12/h3-10,17H,1-2H3 |
InChI Key |
YUXPOOXFHYRWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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